Crystal structure of orthorhombic CaZrO3 perovskite.
Crystal structure of orthorhombic CaZrO3 perovskite.
A Technical Guide to the Orthorhombic Crystal Structure of Calcium Zirconate (CaZrO₃) Perovskite
Introduction
Perovskite oxides, with the general formula ABO₃, represent one of the most studied classes of materials in solid-state science due to their remarkable diversity of properties and applications, including ferroelectricity, superconductivity, and catalysis. Calcium Zirconate (CaZrO₃) is a prominent member of this family, recognized for its high melting point, excellent chemical stability, and low thermal expansion, making it a valuable refractory material.[1][2] At ambient temperatures, CaZrO₃ deviates from the ideal cubic perovskite structure and adopts a distorted orthorhombic symmetry.[1][3]
This guide provides an in-depth technical examination of the orthorhombic crystal structure of CaZrO₃. We will explore the crystallographic origins of the structural distortion, detail the specific atomic arrangements, and outline the experimental methodologies used for its synthesis and characterization. This content is tailored for researchers and scientists who require a deep, mechanistic understanding of this important material.
The Genesis of Distortion: From Ideal Cubic to Orthorhombic CaZrO₃
The deviation of CaZrO₃ from the simple cubic perovskite structure is not arbitrary; it is a direct consequence of the relative sizes of its constituent ions. This structural preference can be predicted and described using fundamental crystallographic concepts.
Goldschmidt Tolerance Factor: A Predictive Tool
The stability and expected distortion of an ABO₃ perovskite structure can be estimated using the Goldschmidt tolerance factor (t).[4][5][6] It is a dimensionless parameter calculated from the ionic radii (r) of the A-site cation, B-site cation, and the anion (X, which is O²⁻ in this case):
t = (rₐ + rₓ) / [√2 * (rₒ + rₓ)]
For an ideal cubic perovskite, where ions are perfectly packed, t = 1.[4][5] When t < 1, the A-site cation is too small to comfortably fit within the 12-coordinate cavity formed by the corner-sharing BO₆ octahedra.[7] This mismatch induces strain, which is relieved by a cooperative tilting and rotation of the octahedra, resulting in a lower-symmetry, distorted structure.[4][7]
For CaZrO₃, using Shannon's ionic radii (Ca²⁺, CN=12, r = 1.34 Å; Zr⁴⁺, CN=6, r = 0.72 Å; O²⁻, CN=6, r = 1.40 Å), the tolerance factor is calculated as:
t = (1.34 + 1.40) / [√2 * (0.72 + 1.40)] ≈ 0.91
This value, being significantly less than 1, correctly predicts that the CaZrO₃ structure will be distorted from the ideal cubic arrangement, favoring an orthorhombic symmetry.[8]
Octahedral Tilting and the Glazer Notation
The primary mechanism for this distortion is the tilting of the ZrO₆ octahedra.[9][10] To systematically describe these complex three-dimensional tilt patterns, the Glazer notation is employed.[11][12][13] This system describes the tilts around the three pseudocubic axes[14],[15], and[3].
-
Letters (a, b, c): Denote the relative magnitude of the tilt angle around each axis. Identical letters imply equal tilt magnitudes.
-
Superscripts (+, -, 0): Indicate the phase of the tilting for successive octahedra along an axis. A '+' signifies 'in-phase' tilting (octahedra rotate in the same direction), a '-' signifies 'anti-phase' tilting (octahedra rotate in opposite directions), and a '0' indicates no tilt around that axis.[4]
The diagram below illustrates the fundamental difference between in-phase and anti-phase tilting along a single axis.
Caption: In-phase vs. Anti-phase octahedral tilting.
CaZrO₃ adopts the same structure as the GdFeO₃ prototype, which is characterized by the Glazer tilt system a⁻b⁺a⁻ . This indicates anti-phase tilts of equal magnitude around the pseudocubic a and c axes, and an in-phase tilt around the b axis.
Crystallographic Details of Orthorhombic CaZrO₃
The specific arrangement of atoms in orthorhombic CaZrO₃ is defined by its space group, the dimensions of its unit cell, and the coordinates of each atom.
Space Group and Lattice Parameters
The crystal structure of orthorhombic CaZrO₃ belongs to the space group Pnma (No. 62) .[9][16][17] It is crucial to note that this space group has several possible settings for its axes, leading to reports of Pbnm or Pcnm in the literature; these are not different space groups but simply alternative descriptions of the same atomic arrangement.[3][18][19][20] The standard setting, as defined by the International Tables for Crystallography, is Pnma. The unit cell contains four CaZrO₃ formula units (Z=4).
The precise lattice parameters vary slightly depending on the synthesis method and measurement conditions, but typically fall within a narrow range.
| Lattice Parameter (Å) | Value (Source) | Space Group Setting |
| a | 5.59444 | Pnmc[3] |
| b | 8.02115 | Pnmc[3] |
| c | 5.76111 | Pnmc[3] |
| a | 5.7516 | Pnma[16] |
| b | 8.0159 | Pnma[16] |
| c | 5.5954 | Pnma[16] |
| a | 5.5912 | Pbnm (Pcmn)[18] |
| b | 8.0171 | Pbnm (Pcmn)[18] |
| c | 5.7616 | Pbnm (Pcmn)[18] |
Atomic Positions and Coordination Environment
In the Pnma space group, the atoms occupy specific Wyckoff positions. The tilting of the ZrO₆ octahedra significantly alters the local environment of the Ca²⁺ ion.[9] While the Zr⁴⁺ ion remains in a 6-coordinate octahedral site, the coordination number of the Ca²⁺ ion is reduced from the ideal 12 to a more distorted 8-coordinate environment.[9][10][18]
-
Ca²⁺ and O1 (axial oxygen) reside on the 4c Wyckoff sites.
-
Zr⁴⁺ occupies the 4b Wyckoff site.
-
O2 (planar oxygen) occupies the general 8d Wyckoff position.
The resulting structure consists of a three-dimensional network of corner-sharing, tilted ZrO₆ octahedra, with the Ca²⁺ ions situated in the cavities between them.
Caption: Schematic of the tilted ZrO₆ network in CaZrO₃.
Experimental Synthesis and Structural Determination
The confirmation and detailed analysis of the CaZrO₃ crystal structure rely on a robust workflow involving material synthesis followed by high-resolution structural characterization.
Synthesis Protocol: Solid-State Reaction
The conventional solid-state reaction is a reliable and widely used method for preparing polycrystalline CaZrO₃ powder.[21][22] The causality behind this method lies in using thermal energy to overcome the activation barriers for diffusion and reaction between solid precursors.
Step-by-Step Methodology:
-
Precursor Selection & Stoichiometry: High-purity calcium carbonate (CaCO₃) and zirconium dioxide (ZrO₂) powders are chosen as precursors. They are weighed out in an equimolar (1:1) ratio. Rationale: CaCO₃ is used instead of CaO as it is less hygroscopic and decomposes in-situ to form reactive CaO.
-
Mixing and Grinding: The powders are intimately mixed, typically in an agate mortar with a pestle or through ball milling, often using a solvent like ethanol to ensure homogeneity. Rationale: A homogenous mixture is critical to ensure a complete reaction and prevent the formation of secondary phases.
-
Calcination: The mixed powder is placed in an alumina crucible and heated in a furnace. A typical two-step heating profile is employed: an initial heating at ~900°C to decompose the CaCO₃, followed by a higher temperature calcination at 1200-1400°C for several hours.[22][23] Rationale: The high temperature provides the necessary thermal energy for solid-state diffusion of the Ca²⁺ and Zr⁴⁺ ions to form the CaZrO₃ perovskite phase.
-
Intermediate Grinding: The calcined powder is cooled, ground again, and sometimes re-calcined. Rationale: This step breaks up agglomerates and exposes fresh surfaces, promoting reaction completion and phase purity.
Structural Characterization Workflow
Once synthesized, the material undergoes a systematic characterization process to validate its structure.
Caption: Experimental workflow for CaZrO₃ structural analysis.
Rietveld Refinement: This is the most critical step for extracting detailed structural information from powder XRD data.[24][25] It is a computational method where a calculated diffraction pattern, based on a structural model (including space group, lattice parameters, and atomic positions), is fitted to the experimental data using a least-squares algorithm.[3][24]
The refinement process iteratively adjusts the model parameters—such as lattice constants, atomic coordinates, peak shape functions, and background—to minimize the difference between the calculated and observed patterns.[25] A successful refinement, indicated by low "goodness-of-fit" indices (like Rwp and χ²), validates the structural model and provides highly accurate values for the material's crystallographic parameters.[3]
Summary of Structural Parameters
The following table consolidates the key structural data for orthorhombic CaZrO₃, derived from experimental studies.
| Parameter | Description | Typical Value |
| Crystal System | Orthorhombic | - |
| Space Group | Pnma (No. 62) | - |
| Formula Units (Z) | 4 | - |
| Lattice Constant (a) | Unit cell dimension | ~5.75 Å[16] |
| Lattice Constant (b) | Unit cell dimension | ~8.01 Å[16] |
| Lattice Constant (c) | Unit cell dimension | ~5.59 Å[16] |
| Unit Cell Volume | Volume of the unit cell | ~258 ų[16][18] |
| Zr-O Bond Lengths | Distance between Zr and O atoms | 2.09 - 2.13 Å[3][17] |
| O-Zr-O Bond Angles | Angle within the ZrO₆ octahedra | 88.0° - 99.0°[3] |
| Ca²⁺ Coordination | Number of nearest O²⁻ neighbors | 8[9][10][18] |
Conclusion
The crystal structure of calcium zirconate at ambient conditions is a distorted orthorhombic perovskite belonging to the Pnma space group. This deviation from the ideal cubic structure is driven by the size mismatch between its constituent ions, as predicted by the Goldschmidt tolerance factor. The distortion is accommodated through a complex, cooperative tilting of the ZrO₆ octahedra, accurately described by the Glazer notation a⁻b⁺a⁻. This tilting reduces the coordination of the Ca²⁺ ion and defines the precise lattice parameters and atomic positions of the material. A thorough understanding of this structure, confirmed through robust experimental techniques like powder X-ray diffraction coupled with Rietveld refinement, is fundamental to controlling and exploiting the properties of CaZrO₃ in advanced materials applications.
References
- Rosa, I., et al. (2015). A theoretical investigation of the structural and electronic properties of orthorhombic CaZrO3.
-
ResearchGate. (n.d.). XRD patterns of CaZrO 3 powders calcined at various temperatures. [Link]
- Zhang, X., et al. (2015). Synthesis and spectral tuning of CaZrO3:Ln (Ln=Pr3+, Sm3+, Tb3+, Dy3+, Tm3+).
- Stoch, A., et al. (2004). Crystal structure and ab initio calculations of CaZrO3. Journal of the European Ceramic Society.
-
ResearchGate. (n.d.). The XRD patterns of JCPDS No. 35–790 CaZrO3. [Link]
-
ResearchGate. (n.d.). XRD patterns of CaZrO3 and CaZrO3:Eu3+ phosphors. [Link]
- Tas, A. C. (1998). Chemical Synthesis of Pure and Gd-doped CaZrO3 Powders. Journal of the American Ceramic Society.
- Yadav, S.K., et al. (2011).
- Ross, N. L., & Angel, R. J. (1999). The evolution of the unit-cell parameters of CaZrO3 perovskite. American Mineralogist.
-
Materials Project. (n.d.). mp-542112: CaZrO3 (Cubic, Pm-3m, 221). [Link]
-
ResearchGate. (n.d.). Orthorhombic (a) and cubic (b) structure of CaZrO3. [Link]
-
Materials Project. (n.d.). mp-4571: CaZrO3 (orthorhombic, Pnma, 62). [Link]
- Howard, C. J., & Stokes, H. T. (1998). Group-Theoretical Analysis of Octahedral Tilting in Perovskites. Acta Crystallographica Section B.
- Bartel, C. J., et al. (2019). New Tolerance Factor to Predict the Stability of Perovskite Oxides and Halides. Science Advances.
- Herath, U. (2020). Glazer notation for Octahedral Tilting in Perovskites. Personal Website.
-
Bartel, C. J., et al. (2019). A new tolerance factor to predict the stability of perovskite oxides and halides. Science Advances. [Link]
-
ResearchGate. (n.d.). Mixed Conductivity and the Conduction Mechanism of the Orthorhombic CaZrO3 based Materials. [Link]
- Aleksovska, S., et al. (2006). Crystal Structure Prediction in Orthorhombic ABO3 Perovskites by Multiple Linear Regression and Artificial Neural Networks.
- Zhang, Y., et al. (2019).
-
S, G., et al. (2017). Structural, Electronic and Lattice Dynamical Properties of Perovskite CaZrO3 under High Pressure. AIP Conference Proceedings. [Link]
- Noh, M., et al. (2014). Structural and Optical Properties of AZrO3 and AHfO3 (A = Ca, Sr, and Ba). Journal of the Korean Physical Society.
-
Semantic Scholar. (n.d.). A theoretical investigation of the structural and electronic properties of orthorhombic CaZrO3. [Link]
- Lufaso, M. W., & Woodward, P. M. (2004). Structure Determination of A2M3+TaO6 and A2M3+NbO6 Ordered Perovskites: Octahedral Tilting and Pseudosymmetry. Acta Crystallographica Section B.
-
ResearchGate. (n.d.). Schematic of CaZrO3 unitcell. [Link]
- Bai, Y., et al. (2021). Tolerance Factor, Phase Stability and Order-Disorder of the Pyrochlore Structure. Journal of the American Ceramic Society.
-
ResearchGate. (n.d.). Geometrical explanation of the perovskite tolerance factor. [Link]
-
Wikipedia. (n.d.). Rietveld refinement. [Link]
- Glazer, A. M. (1972). The classification of tilted octahedra in perovskites. Acta Crystallographica Section B.
- Thomas, P. (2018). Perovskite Structure. Book Chapter.
-
ResearchGate. (n.d.). Rietveld refinement of orthorhombic CaZrF6. [Link]
-
ResearchGate. (n.d.). Rietveld refinement pattern of CaFeO3 sample showing orthorhombic crystal symmetry. [Link]
- Sahu, J.R. (2011). Mathematical aspects of Rietveld refinement and crystal structure studies on PbTiO3 ceramics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdmf.org.br [cdmf.org.br]
- 4. Glazer notation for Octahedral Tilting in Perovskites - Uthpala Herath [uthpalaherath.com]
- 5. How Does the Goldschmidt Tolerance Factor Relate to Perovskite Stability? → Learn [energy.sustainability-directory.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. researchgate.net [researchgate.net]
- 11. iso.byu.edu [iso.byu.edu]
- 12. arxiv.org [arxiv.org]
- 13. The classification of tilted octahedra in perovskites | Semantic Scholar [semanticscholar.org]
- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 15. cuneyttas.com [cuneyttas.com]
- 16. mp-4571: CaZrO3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 24. ias.ac.in [ias.ac.in]
- 25. researchgate.net [researchgate.net]
